molecular formula C17H16O5 B6408122 4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1261993-18-3

4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6408122
CAS No.: 1261993-18-3
M. Wt: 300.30 g/mol
InChI Key: QVQHPJLBENNVHC-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an ethoxycarbonyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate, followed by the introduction of a methoxy group through methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification and methylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The ethoxycarbonyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid

Uniqueness

4-(4-Ethoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)14-9-8-13(16(18)19)10-15(14)21-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHPJLBENNVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691407
Record name 4'-(Ethoxycarbonyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-18-3
Record name 4'-(Ethoxycarbonyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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